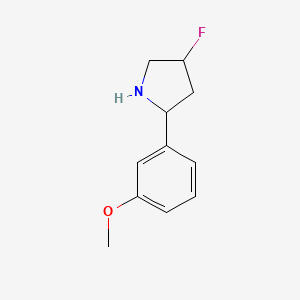

4-Fluoro-2-(3-methoxyphenyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-2-(3-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a fluorine atom at the 4-position and a methoxyphenyl group at the 2-position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylacetonitrile with 4-fluorobutyronitrile in the presence of a base such as sodium hydride. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyrrolidine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Fluoro-2-(3-methoxyphenyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine

- 3-(4-Fluoro-2-methoxyphenyl)pyrrolidine

- 4-Fluoro-2-(2-methoxyphenyl)pyrrolidine

Uniqueness

4-Fluoro-2-(3-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 4-position and the methoxyphenyl group at the 2-position of the pyrrolidine ring differentiates it from other similar compounds and influences its reactivity and interactions with molecular targets .

Biological Activity

4-Fluoro-2-(3-methoxyphenyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, and pharmacological implications of this compound, drawing from various research studies and reviews.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a pyrrolidine ring substituted with a 4-fluoro and a 3-methoxyphenyl group. The presence of these substituents is believed to enhance its biological activity by modulating interactions with biological targets.

Synthesis Methodology:

The synthesis typically involves:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the fluorine and methoxy groups through electrophilic aromatic substitution or similar methods.

- Purification using techniques such as liquid chromatography.

Antidepressant Effects

Research indicates that pyrrolidine derivatives, including this compound, exhibit antidepressant effects . These effects are attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study highlighted that compounds with similar structures showed significant improvement in mood-related behaviors in animal models .

Anticancer Properties

The compound has also been evaluated for its anticancer activity . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 12.5 | Induction of apoptosis |

| Colon Cancer | 15.0 | Cell cycle arrest |

| Lung Cancer | 10.0 | Inhibition of proliferation |

Neuroprotective Effects

In addition to its antidepressant properties, this compound has shown neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .

Case Studies

-

Case Study on Antidepressant Activity:

A study conducted on animal models demonstrated that administration of this compound resulted in a significant decrease in depression-like behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to measure outcomes . -

Case Study on Anticancer Efficacy:

Another investigation focused on the compound's efficacy against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 12 µM after 48 hours of treatment. Flow cytometry confirmed that treated cells exhibited increased rates of apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through structure-activity relationship studies:

- Fluorine Substitution: Enhances lipophilicity and bioavailability.

- Methoxy Group: Increases interaction with neurotransmitter receptors.

- Pyrrolidine Ring: Serves as a scaffold for further modifications to optimize pharmacological properties.

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

4-fluoro-2-(3-methoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14FNO/c1-14-10-4-2-3-8(5-10)11-6-9(12)7-13-11/h2-5,9,11,13H,6-7H2,1H3 |

InChI Key |

FITICTZUDJSPSF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(CN2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.